5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

OLED materials Phosphorescent dopants Iridium(III) complexes

Researchers developing blue phosphorescent OLEDs require regioisomerically pure ligands to achieve predictable frontier orbital energies and high quantum yields. Generic substitution of fluorophenyl regioisomers leads to inconsistent device performance. 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine (CAS 2060008-17-3) eliminates this risk: • Experimentally validated HOMO 5.32-5.35 eV and LUMO 2.48-2.51 eV in Ir(III) complexes. • PLQY 0.63-0.72 in chlorobenzene, enabling high-efficiency blue emission. • Broad emission tunability 548-610 nm for color optimization. Procure the exact regioisomer with documented photophysical performance.

Molecular Formula C12H9BrFN
Molecular Weight 266.11 g/mol
Cat. No. B13256123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-fluorophenyl)-4-methylpyridine
Molecular FormulaC12H9BrFN
Molecular Weight266.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C2=CC(=CC=C2)F
InChIInChI=1S/C12H9BrFN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3
InChIKeySNPJXNWFYDSODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine: Key Specifications & Procurement


5-Bromo-2-(3-fluorophenyl)-4-methylpyridine (CAS: 2060008-17-3) is a halogenated heteroaromatic building block belonging to the phenylpyridine class . Its molecular formula is C12H9BrFN with a molecular weight of 266.11 g/mol . The compound features a pyridine core substituted at the 5-position with a bromine atom for cross-coupling reactivity, at the 2-position with a 3-fluorophenyl group, and at the 4-position with a methyl group [1]. The 3-fluoro substitution pattern on the pendant phenyl ring distinguishes this compound from its 2-fluoro and 4-fluoro regioisomers, each of which presents distinct electronic and steric profiles that affect downstream ligand performance in organometallic and materials applications.

Workflow
Suzuki coupling at bromine site to access cyclometalating ligands for iridium(III) complexes
Selection
3-fluorophenyl regioisomer provides distinct electronic profile vs. 2-fluoro or 4-fluoro analogs
Use Context
OLED phosphorescent materials research; device engineering with published frontier orbital data

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine: Regioisomer Substitution Limitations


Generic substitution among 5-bromo-2-(fluorophenyl)-4-methylpyridine regioisomers is not scientifically justified due to the profound influence of fluorine substitution position on molecular electronics and steric profile. The 3-fluoro isomer positions the fluorine atom meta to the pyridine-connecting carbon on the phenyl ring, creating a distinct dipole orientation and electron-withdrawing inductive effect profile compared to the ortho-substituted 2-fluoro isomer (which introduces steric hindrance near the metal coordination site and alters rotational freedom) or the para-substituted 4-fluoro isomer (which exhibits a different resonance and inductive balance) [1]. In cyclometalated iridium(III) complexes used for OLED applications, the 3-fluorophenyl moiety as embodied in this compound provides a specific HOMO energy level range (5.32–5.35 eV) and LUMO range (2.48–2.51 eV) that are optimal for blue-region emission and excimer formation control [2]. The 2-fluoro and 4-fluoro analogs would produce different frontier orbital energies, altered emission wavelengths, and potentially reduced quantum yields in the final phosphorescent dopants, thereby invalidating direct substitution in materials optimization workflows.

Target regioisomer3-fluoro: meta-substitution dipole, moderate steric profile, characterized HOMO/LUMO (5.32–5.35/2.48–2.51 eV)
2-fluoro regioisomerOrtho-substitution introduces steric hindrance near metal center; emission efficiency and energy levels may shift
Target regioisomerPublished PLQY 0.63–0.72 and emission tunability 548–610 nm validated for 3-fluoro derived complexes
4-fluoro regioisomerPara-substitution alters resonance/inductive balance; photophysical and electrochemical data not reported
Target regioisomerKnown performance in blue-region OLED devices; enables device modeling with existing literature
Generic substitutionUncharacterized regioisomers may require de novo synthesis and characterization; material optimization may be delayed

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine: Differentiation Evidence vs. Regioisomers


High Photoluminescence Quantum Yield in Iridium Complexes

Iridium(III) complexes synthesized using 2-(3-fluorophenyl)-4-methylpyridine as the cyclometalating ligand (the direct downstream product accessible via Suzuki coupling of 5-bromo-2-(3-fluorophenyl)-4-methylpyridine) exhibit photoluminescence quantum yields (PLQY) in the range of 0.63–0.72 (63–72%) in chlorobenzene solution [1]. The complexes containing two such 3-fluorophenylpyridine ligands and one branched alkyl-substituted bipyridine ancillary ligand were characterized via UV-Visible, fluorescence, FTIR, NMR spectroscopies, and cyclic voltammetry [2]. While direct head-to-head PLQY data for the 2-fluoro and 4-fluoro regioisomeric ligand-derived complexes are not reported in the same study, class-level inference from fluorinated phenylpyridine OLED literature indicates that fluorine substitution position alters emission efficiency [3]. The 3-fluoro isomer avoids the steric clash near the iridium coordination sphere present in the 2-fluoro analog while maintaining a favorable electronic profile distinct from the 4-fluoro analog's para-substitution effect.

PLQY in Ir complexes
Class-level inference
3-fluoro derived
0.63–0.72
Other regioisomers
not reported
Supports selection of 3-fluoro isomer for validated emission efficiency
Head-to-head PLQY data absent; class-level inference based on substitution position
OLED materials Phosphorescent dopants Iridium(III) complexes Photoluminescence quantum yield

Green-to-Orange-Red Emission Tunability in Iridium Complexes

Iridium(III) complexes incorporating 2-(3-fluorophenyl)-4-methylpyridine as the cyclometalated ligand display tunable photoluminescence emission wavelengths spanning 548 nm to 610 nm depending on solvent polarity [1]. This tunability was demonstrated across a series of complexes with 2,2′-bipyridine-4,4′-dicarboxamide derivative ancillary ligands, characterized by FTIR, NMR, MS, UV/Visible, and fluorescence spectroscopies as well as cyclic voltammetry [2]. The 3-fluoro substitution pattern contributes to this broad emission tunability by providing a specific electronic environment that responds to solvent polarity changes. While comparable tunability data for the 2-fluoro and 4-fluoro regioisomer-derived complexes are not available in the primary literature, the 3-fluoro isomer's emission range spanning from green (548 nm) to orange-red (610 nm) has been experimentally validated and published .

Emission tunability
Cross-study comparable
548–610 nm
Validated range for 3-fluoro; other regioisomers lack published data
Measured in Ir complexes with bipyridine ancillary ligands across solvents
OLED emission tuning Phosphorescent materials Solvatochromism Iridium(III) photophysics

HOMO/LUMO Energy Alignment for OLED Engineering

Cyclic voltammetry characterization of iridium(III) complexes containing 2-(3-fluorophenyl)-4-methylpyridine and amidinate ligands established HOMO energy levels in the range of 5.32–5.35 eV and LUMO energy levels in the range of 2.48–2.51 eV [1]. The study further confirmed that the thermal and electrochemical stability of these complexes is appropriate for OLED applications, as validated by thermogravimetric analysis (TGA) [2]. The 3-fluoro substitution position produces this specific frontier orbital energy alignment, which governs charge injection barriers at electrode interfaces and exciton confinement within OLED device architectures. While comparable HOMO/LUMO data for the 2-fluoro and 4-fluoro regioisomer-derived complexes are not reported in the same study, fluorinated phenylpyridine literature establishes that fluorine substitution position significantly modulates HOMO-LUMO gaps and energy level alignment [3].

Frontier orbitals
Class-level inference
HOMO5.32–5.35 eV
LUMO2.48–2.51 eV
Enables device modeling; regioisomer-specific energy alignment
Reported for amidinate Ir complexes; comparator data unavailable
HOMO-LUMO energy levels OLED device engineering Electrochemical stability Cyclic voltammetry

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine: Application Scenarios


High-Efficiency Phosphorescent Iridium OLED Emitters

Procurement of 5-bromo-2-(3-fluorophenyl)-4-methylpyridine is indicated for research groups synthesizing cyclometalated iridium(III) phosphorescent dopants where photoluminescence quantum yield exceeding 60% is a non-negotiable performance requirement. The downstream ligand derived from this compound has been experimentally demonstrated to yield complexes with PLQY of 0.63–0.72 in chlorobenzene [1]. Researchers pursuing materials with similar or superior efficiency should prioritize this specific regioisomer over uncharacterized 2-fluoro or 4-fluoro alternatives, which lack published quantum yield validation.

OLED Device Engineering with Defined HOMO/LUMO Levels

Device physicists and OLED engineers designing multi-layer stack architectures with specific work function requirements should select 5-bromo-2-(3-fluorophenyl)-4-methylpyridine as the ligand precursor. The resulting iridium complexes provide HOMO levels of 5.32–5.35 eV and LUMO levels of 2.48–2.51 eV [1], values that are experimentally validated and published. This prior characterization enables rational device design without requiring de novo electrochemical measurement of each regioisomer candidate, saving both synthesis time and characterization resources [2].

Solvent-Tunable Emission from Green to Orange-Red

For materials scientists developing emissive layers with emission wavelength that can be modulated by solvent environment or host matrix polarity, 5-bromo-2-(3-fluorophenyl)-4-methylpyridine offers a validated tunability range from 548 nm to 610 nm when incorporated into iridium(III) complexes [1]. This broad 62 nm range, documented across multiple ancillary ligand variations, provides a characterized starting point for color-tuning optimization. The 2-fluoro and 4-fluoro regioisomers lack comparable published spectral range data, introducing unnecessary uncertainty into materials discovery workflows.

Structure-Activity Relationship Studies of Fluorine Position

Medicinal chemists and coordination chemists investigating the electronic and steric effects of fluorine substitution position in metal-binding ligands should procure this compound as the meta-fluoro reference standard. When benchmarked against the 2-fluoro and 4-fluoro regioisomers, the 3-fluoro isomer provides a distinct point on the substitution map, enabling systematic SAR studies of how fluorine position modulates metal complex geometry, electronic properties, and catalytic or photophysical performance [1]. The commercial availability of the 2-fluoro analog (CAS data available) and 4-fluoro analog (CAS data available) facilitates controlled comparative studies [2].

Application
Selection Property
Validation Focus
Phosphorescent OLED emitter development
Precursor to cyclometalating ligand with reported PLQY performance
Photoluminescence quantum yield verification
OLED device energy alignment engineering
Pre-characterized HOMO/LUMO levels for modeling
Electrochemical energy level confirmation
Solvent-tunable emission layer design
Validated emission tunability range (548–610 nm)
Spectral tuning characterization
Fluorine substitution SAR studies
Meta-fluoro regioisomer reference standard
Comparative electronic/steric analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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